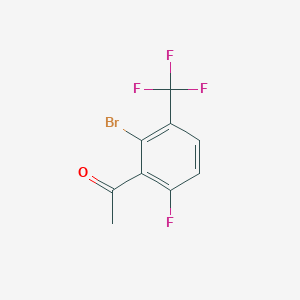

2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an acetophenone core. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, in the presence of acetic acid as a solvent . The molar ratio of the substrate to the brominating agent is usually 1:1.1 .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the safety and repeatability of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmaceutical Intermediates

- Role in Drug Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique reactivity allows for the formation of complex organic molecules that are crucial in drug development processes. It is particularly noted for its utility in synthesizing compounds with potential therapeutic effects .

- Case Study : In the synthesis of agrochemicals, 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone has been utilized as a precursor for developing active ingredients such as trifluoxystrobin, which is used in crop protection .

2. Agrochemical Applications

- Pesticide Development : The compound's reactivity and structural features enable it to be used in the formulation of pesticides. Its halogenated structure enhances its efficacy against pests while potentially reducing environmental impact compared to non-fluorinated alternatives .

- Research Findings : Studies indicate that fluorinated compounds often exhibit improved biological activity and stability, making them favorable candidates for agrochemical applications.

3. Chemical Synthesis and Reactions

- Versatile Reactivity : The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the electrophilic character of this compound, making it suitable for various organic transformations, including nucleophilic substitutions and coupling reactions.

- Mechanism of Action : The compound can react with nucleophiles due to its electrophilic nature, allowing it to participate in diverse chemical reactions under various conditions. This property is exploited in synthetic pathways leading to valuable chemical products.

Mécanisme D'action

The mechanism by which 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethyl enhances its electrophilic character, making it a suitable candidate for various organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparaison Avec Des Composés Similaires

- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

- 2-Bromo-6-fluorobenzotrifluoride

- 3-Bromo-5-fluorobenzotrifluoride

Comparison: 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone is unique due to its specific substitution pattern on the acetophenone core. This unique structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the acetophenone moiety differentiates it from benzoic acid derivatives, influencing its reactivity and applications .

Activité Biologique

2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 2091610-87-4) is a fluorinated acetophenone derivative that has garnered attention in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF4O, characterized by the presence of bromine, fluorine, and trifluoromethyl groups. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the bromination and fluorination of acetophenone derivatives. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing bromine and fluorinated reagents in the presence of Lewis acids.

- Reflux Conditions : Conducting reactions under reflux to enhance yields and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various acetophenone derivatives against multiple bacterial strains, revealing that certain substitutions led to enhanced activity against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 20 mm |

| Similar Derivative | E. coli ATCC 25922 | 16 mm |

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various human cell lines to evaluate the safety profile of this compound. Notably, it demonstrated selective cytotoxicity against malignant cells while sparing healthy cells, suggesting potential as an anticancer agent .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 μM | High |

| MCF7 (breast cancer) | 18 μM | Moderate |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and binding affinity, which may contribute to its antimicrobial and cytotoxic effects .

Study on Antitubercular Activity

A relevant study investigated the antitubercular activity of various fluorinated acetophenones, including our compound of interest. Results showed that it inhibited Mycobacterium tuberculosis with an IC50 comparable to established antitubercular agents, highlighting its potential for further development .

Structure-Activity Relationship Analysis

Research focusing on structure-activity relationships (SAR) revealed that modifications in the halogen substituents significantly influenced the biological activity of acetophenones. The presence of both bromine and trifluoromethyl groups was essential for optimal activity against specific pathogens .

Propriétés

IUPAC Name |

1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c1-4(15)7-6(11)3-2-5(8(7)10)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRMVZQYRJOSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.